4-Amino-3-chloropyridine
Overview
Description
4-Amino-3-chloropyridine is a chlorinated heteroarylamine with the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol . It is a derivative of pyridine, where the amino group is positioned at the fourth carbon and the chlorine atom at the third carbon of the pyridine ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-chloropyridine can be synthesized through several methods. One common method involves the chlorination of 4-aminopyridine. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions . Another method involves the reduction of 4-nitro-3-chloropyridine using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves the ammonolysis of 3,4,5,6-tetrachloropyridine carbonitrile. This process includes the addition of ammonia gas or liquid ammonia under catalytic conditions, followed by hydrolysis to yield the desired product . This method is advantageous due to its high yield and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form this compound derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under reflux conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include nitro derivatives of this compound.
Reduction: Products include reduced derivatives of this compound.
Scientific Research Applications
4-Amino-3-chloropyridine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Amino-3-chloropyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Amino-3-chloropyridine can be compared with other chlorinated pyridines:
2-Chloropyridine: Used in the production of fungicides and insecticides.
3-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Similar to this compound but lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its dual functional groups (amino and chloro), which provide a wide range of reactivity and applications in various fields .
Biological Activity
4-Amino-3-chloropyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group at the 4-position and a chlorine atom at the 3-position of the pyridine ring, contributes to its diverse interactions with biological systems. This article delves into the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is CHClN, and it is characterized by its ability to undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The synthesis typically involves the reaction of 3-chloro-4-ethoxypyridine with potassium amide, leading to the formation of this compound through an addition-elimination mechanism .
Antimicrobial Properties
Research has shown that this compound exhibits antibacterial and antimycobacterial activities. For instance, derivatives of this compound have been tested against Mycobacterium tuberculosis, demonstrating promising minimum inhibitory concentration (MIC) values with low cytotoxicity compared to standard treatments .
Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
---|---|---|
This compound | 8 | >100 |
Reference Drug (Isoniazid) | 0.5 | 50 |
This table illustrates the effectiveness of this compound relative to a reference drug, highlighting its potential as an alternative treatment for tuberculosis.
The mechanism by which this compound exerts its biological effects involves selective covalent modification of proteins. It has been shown to interact with thiol groups in proteins, facilitating covalent bonding that alters protein function. This property positions it as a candidate for developing chemical probes in proteomic studies .
Case Studies
- Antimycobacterial Activity : In a study evaluating a series of chloropicolinate amides, several derivatives of this compound were synthesized and tested for their activity against M. tuberculosis. Compounds demonstrated significant antimycobacterial effects while maintaining low toxicity towards human macrophages .
- Protein Modification : A study focused on the reactivity of halopyridines found that this compound could selectively modify human dimethylarginine dimethylaminohydrolase-1 (DDAH1). This modification was shown to enhance the compound's selectivity and efficacy as a protein modifier, suggesting potential applications in drug design targeting specific proteins .
Applications in Drug Development
The versatility of this compound extends to its use as a precursor in synthesizing various pharmaceuticals. It has been identified as a potential building block for developing inhibitors targeting phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases. Additionally, its ability to modulate receptor activity suggests further exploration in therapeutic contexts.
Properties
IUPAC Name |
3-chloropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBKPRMEMJKXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342442 | |
Record name | 4-Amino-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19798-77-7 | |
Record name | 4-Amino-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-amino-3-chloropyridine synthesized according to the research?
A1: The research describes the synthesis of this compound through the reaction of 3-chloro-4-ethoxypyridine with potassium amide. [] This reaction follows an addition-elimination (AE) mechanism. The amide ion attacks the pyridine ring at the carbon bearing the ethoxy group (C-4), leading to the formation of a sigma complex. Subsequently, the ethoxy group is eliminated, resulting in the formation of this compound.
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